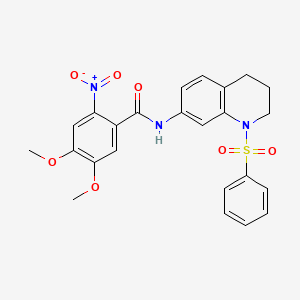

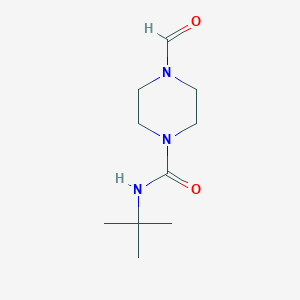

![molecular formula C20H20N2O3 B2651850 (2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327181-01-0](/img/structure/B2651850.png)

(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts), and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reaction occurs, the products formed, and the energy changes involved .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Mechanism of Action

(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide inhibits the PI3K pathway by binding to the ATP-binding site of the PI3K enzyme, preventing its activation and subsequent downstream signaling. This results in the inhibition of Akt phosphorylation and downstream signaling, leading to the inhibition of cell growth and survival.

Biochemical and Physiological Effects:

This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in animal models. It has also been shown to improve insulin sensitivity and glucose metabolism in diabetic animal models. However, this compound has been shown to have off-target effects, including inhibition of other kinases and interference with cellular processes unrelated to PI3K signaling.

Advantages and Limitations for Lab Experiments

(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a potent and specific inhibitor of the PI3K pathway, making it a valuable tool for investigating the role of PI3K in cellular processes and diseases. However, its off-target effects and potential toxicity limit its use in certain experiments and require careful consideration when designing experiments.

Future Directions

1. Development of more specific inhibitors of the PI3K pathway to minimize off-target effects and toxicity.

2. Investigation of the role of PI3K in the regulation of autophagy and its potential therapeutic implications.

3. Exploration of the use of (2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide in combination with other therapeutic agents for cancer treatment.

4. Investigation of the potential of this compound as a therapeutic agent for neurodegenerative disorders.

5. Development of more efficient synthesis methods for this compound and related compounds.

Synthesis Methods

(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide can be synthesized through a series of chemical reactions, starting from commercially available starting materials. The synthesis involves the condensation of 3-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 2-hydroxy-3-methoxybenzaldehyde, followed by cyclization and subsequent amidation to yield the final product.

Scientific Research Applications

(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide has been used extensively in scientific research to investigate the role of PI3K in various cellular processes, including cell proliferation, differentiation, survival, and apoptosis. It has also been used to study the pathogenesis of various diseases, such as cancer, diabetes, and neurodegenerative disorders. This compound has been shown to inhibit the growth and survival of cancer cells, making it a potential therapeutic agent for cancer treatment.

Safety and Hazards

properties

IUPAC Name |

8-methoxy-2-(3-propan-2-ylphenyl)iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-12(2)13-6-4-8-15(10-13)22-20-16(19(21)23)11-14-7-5-9-17(24-3)18(14)25-20/h4-12H,1-3H3,(H2,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULWUMPMYDBEAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

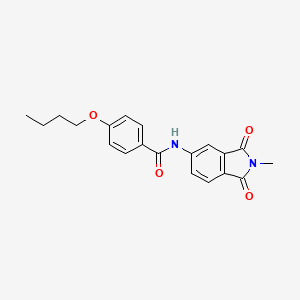

![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2651767.png)

![2-[(4-chlorophenyl)formamido]-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2651770.png)

![4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2651778.png)

![3-allyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2651779.png)

![2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol](/img/structure/B2651781.png)

![Tert-butyl (1R,5S)-6-[(2-chloropyrimidin-4-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2651782.png)

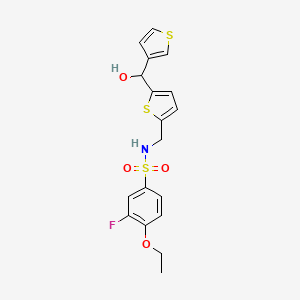

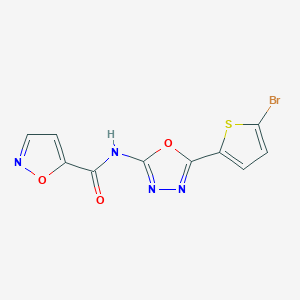

![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2651784.png)

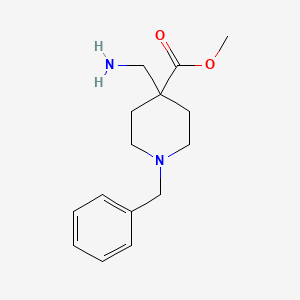

![2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B2651785.png)